L-Valine tert.butyl amide
CAS No.: 72669-49-9
VCID: VC21536594
Molecular Formula: C9H20N2O
Molecular Weight: 172.27 g/mol
* For research use only. Not for human or veterinary use.

Description |
L-Valine tert-butyl amide is a derivative of the amino acid L-valine, where the carboxyl group is replaced by a tert-butyl amide group. This compound is of interest in various fields due to its unique properties and applications. It is identified by the CAS Registry Number 72669-49-9 and has the empirical formula C₉H₂₀N₂O . ApplicationsL-Valine tert-butyl amide is utilized in several industries:
Research FindingsResearch on L-Valine tert-butyl amide highlights its potential in metabolic studies and protein engineering. Its unique structure allows for the development of drugs with improved efficacy, particularly in targeting metabolic disorders . Additionally, its role in protein modification is crucial for creating more effective enzymes and therapeutic proteins . |
---|---|
CAS No. | 72669-49-9 |
Product Name | L-Valine tert.butyl amide |
Molecular Formula | C9H20N2O |
Molecular Weight | 172.27 g/mol |
IUPAC Name | (2S)-2-amino-N-tert-butyl-3-methylbutanamide |
Standard InChI | InChI=1S/C9H20N2O/c1-6(2)7(10)8(12)11-9(3,4)5/h6-7H,10H2,1-5H3,(H,11,12)/t7-/m0/s1 |
Standard InChIKey | SIZVNUMWTAXYAR-ZETCQYMHSA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)NC(C)(C)C)N |
SMILES | CC(C)C(C(=O)NC(C)(C)C)N |
Canonical SMILES | CC(C)C(C(=O)NC(C)(C)C)N |
Synonyms | 72669-49-9;H-Val-NHtBu;L-Valinetert.butylamide;AC1Q1NQW;AC1Q1NQX;H-Val-NhtbuHydrochloride;L-Valinetert-butylamide;L-Valinetert.butylamide;N-tert-Butyl-L-valinamide;SCHEMBL355353;ZINC2561140;AKOS010390256;AM82388;AJ-40680;KB-53442;FT-0693789;(2S)-2-Amino-N-Tert-Butyl-3-Methyl-Butanamide |
PubChem Compound | 7020205 |
Last Modified | Jul 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume